2-Amino-2-T-butylpropanoic acid hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-T-butylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the use of tert-butylamine and alpha-bromo-isobutyric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-T-butylpropanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-T-butylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amino acids, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-T-butylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-T-butylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanoic acid hydrochloride
- 2-Amino-2-ethylpropanoic acid hydrochloride
- 2-Amino-2-phenylpropanoic acid hydrochloride
Uniqueness
2-Amino-2-T-butylpropanoic acid hydrochloride is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific research applications .
Properties
IUPAC Name |
2-amino-2,3,3-trimethylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHCUDOXXKKKCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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